

early phase clinical trial results for sitravatinib

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Compound of Interest

Compound Name: Sitravatinib

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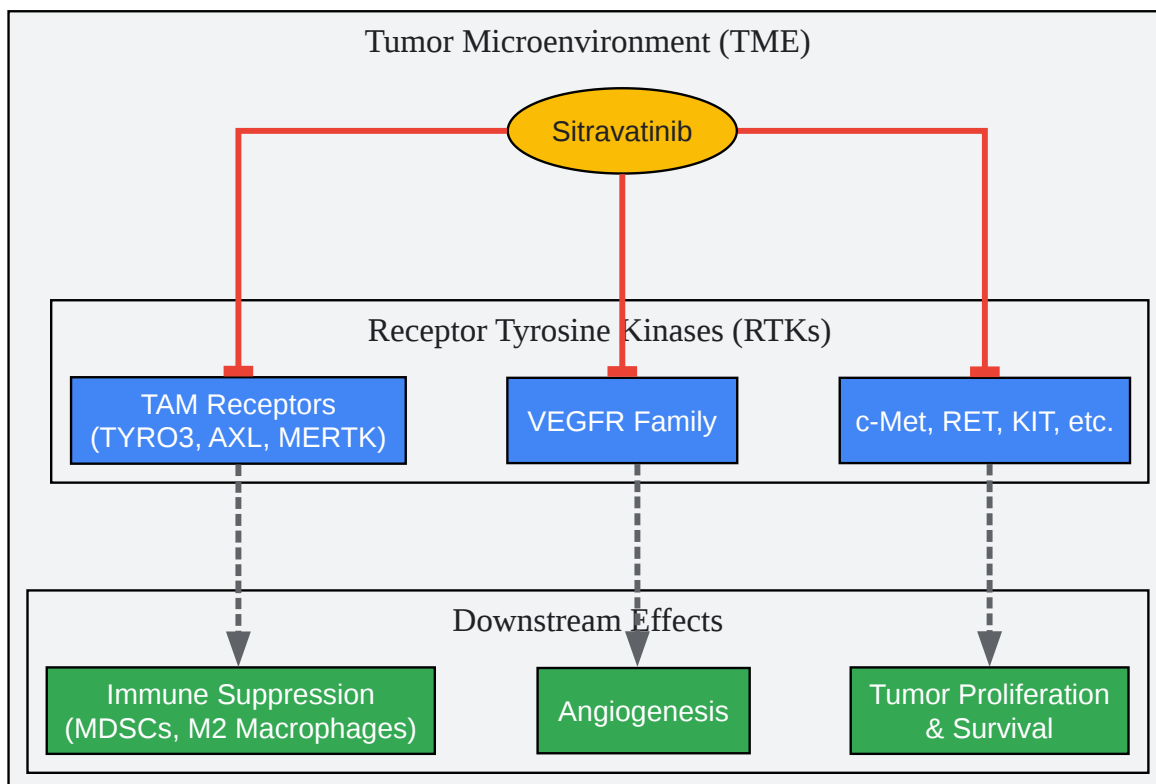
An In-depth Technical Guide to Early Phase Clinical Trial Results for **Sitravatinib**

Introduction

Sitravatinib (formerly MGCD516) is an orally bioavailable, spectrum-selective inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK), split kinase family receptors (including VEGFR and KIT), c-Met, RET, and others.[2][3] These RTKs are implicated in critical cancer-related processes, including tumor cell proliferation, survival, angiogenesis, and the modulation of the tumor microenvironment (TME).[2][4] Notably, by inhibiting targets like TAM and VEGFR, **sitravatinib** can help reverse the immunosuppressive TME, making it a rational agent for combination with immune checkpoint inhibitors.[4][5][6] This guide provides a detailed overview of the early phase clinical trial data for **sitravatinib**, focusing on its mechanism, safety, and preliminary efficacy.

Mechanism of Action and Signaling Pathways

Sitravatinib exerts its anti-tumor effects by concurrently inhibiting several key signaling pathways that drive tumor growth and immune evasion. Its action on VEGFR2 disrupts angiogenesis, the formation of new blood vessels essential for tumor nourishment.[4] Simultaneously, its inhibition of TAM receptors (AXL, MERTK) and other kinases within the tumor microenvironment can decrease the populations of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, thereby enhancing anti-tumor immunity.[5][6][7]



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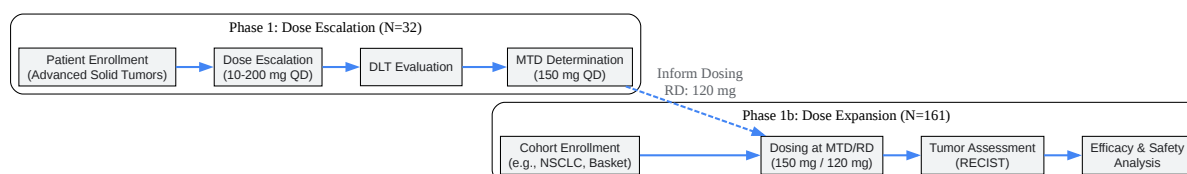
Sitravatinib's multi-targeted inhibition of key RTKs.

Experimental Protocols: The First-in-Human Trial (NCT02219711)

The foundational early phase study for **sitravatinib** was a multi-center, Phase 1/1b clinical trial designed to evaluate its safety, pharmacokinetics (PK), and anti-tumor activity in patients with advanced solid tumors.^{[1][8]}

- Study Design: The study consisted of two parts: a Phase 1 dose-escalation phase and a Phase 1b dose-expansion phase.^{[8][9]}
 - Phase 1 (Dose Escalation): This part enrolled 32 patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).^{[1][8]} Patients received **sitravatinib** at doses ranging from 10 mg to 200 mg daily.^[1]

- Phase 1b (Dose Expansion): This part enrolled 161 patients into specific cohorts, including patients with non-small cell lung cancer (NSCLC) and others with defined molecular alterations (e.g., in RET, CBL, MET).[1][10] The primary objective was to assess the clinical activity, measured by the objective response rate (ORR).[11]
- Patient Population: Patients had advanced, unresectable, or metastatic solid tumors who had progressed on standard therapies. In the Phase 1b basket cohorts, enrollment was restricted to patients with tumors harboring specific genetic alterations.[10][11]
- Endpoints:
 - Primary Endpoints: MTD, dose-limiting toxicities (DLTs), safety and tolerability, and ORR in the Phase 1b cohorts.[1][11]
 - Secondary Endpoints: Pharmacokinetics, progression-free survival (PFS), and overall survival (OS).[1]



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Workflow of the NCT02219711 Phase 1/1b Trial.

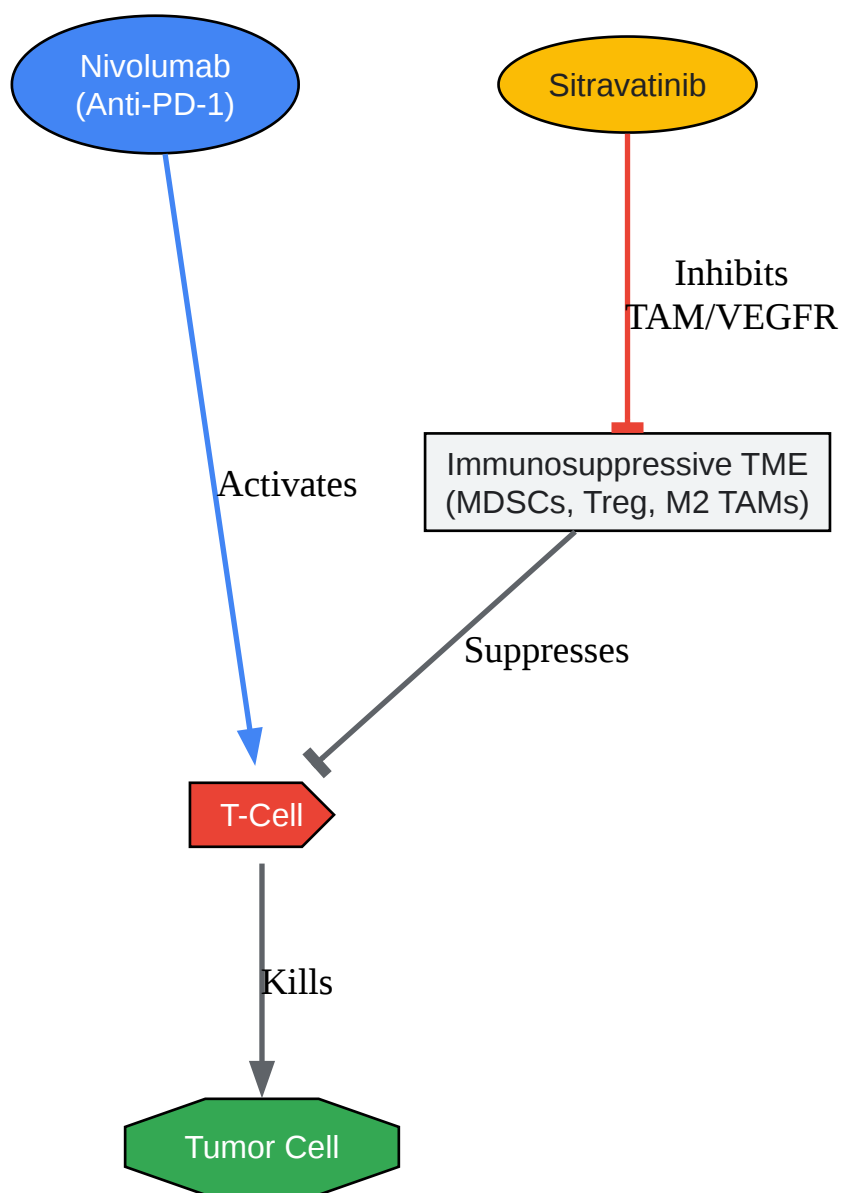
Clinical Efficacy of Sitravatinib Monotherapy

In the initial Phase 1/1b study, **sitravatinib** demonstrated modest single-agent activity in a heavily pre-treated population. The objective response rate was highest in a molecularly selected group of patients with RET-rearranged NSCLC.[10]

Trial Phase / Cohort	N	Objective Response Rate (ORR)	Best Response: Stable Disease	Median PFS	Median OS	Citation
Phase 1b (Overall)	161	11.8%	N/A	N/A	N/A	[1] [12]
Phase 1b (NSCLC)	N/A	13.2%	N/A	N/A	N/A	[1] [12]
Phase 1b (NSCLC with prior CPI)	N/A	4.2%	N/A	N/A	N/A	[1] [12]
Phase 1b Basket (Overall)	113	N/A	61.5%	N/A	N/A	[10] [11]
Phase 1b Basket (RET-rearranged NSCLC)	19	21.1%	N/A	5.7 months	24.2 months	[10]

Efficacy in Combination with Checkpoint Inhibitors

The rationale of modulating the TME led to trials combining **sitravatinib** with PD-1 inhibitors like nivolumab. These combinations showed more promising activity, particularly in patients who had progressed on prior therapies.



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Rationale for combining **sitravatinib** with PD-1 blockade.

Trial / Cohort	N	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Citation
NCT03015740 (aCCRCC + Nivolumab)	34	38.2%	10.5 months	N/A	[5]
MRTX-500 (NSCLC + Nivolumab)	68	18%	5.7 months	14.9 months	[13]

It is important to note that the Phase 3 SAPPHIRE study (NCT03906071), which evaluated **sitravatinib** plus nivolumab versus docetaxel in patients with advanced non-squamous NSCLC, did not meet its primary endpoint of overall survival.[\[14\]](#)[\[15\]](#)

Safety and Tolerability

Across the early phase trials, **sitravatinib** demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were generally gastrointestinal or constitutional.

Trial (Population)	N	Any Grade TRAEs	Grade ≥3 TRAEs	Most Common TRAEs (Any Grade)	Discontinuation due to TRAEs	Citation
NCT02219711 (Solid Tumors)	193	90.2%	53.4%	Diarrhea (50.8%), Fatigue (43.0%), Hypertension (40.4%)	13.5%	[1] [8]
NCT02219711 Basket (Solid Tumors)	113	N/A	N/A	Diarrhea (61.1%), Fatigue (50.4%), Hypertension (46.9%)	N/A	[10] [11]
MRTX-500 (+ Nivolumab, NSCLC)	N/A	N/A	66%	N/A	N/A	[13]

In the Phase 1 dose-escalation study, dose-limiting toxicities were observed in 4 of 28 evaluable patients, including grade 2 fatigue, mucosal inflammation, and peripheral sensory neuropathy at the 200 mg dose, and grade 3 palmar-plantar erythrodysesthesia at the 80 mg dose.[\[8\]](#)[\[9\]](#) Based on overall tolerability, 120 mg once daily was selected as the recommended dose for further exploration.[\[1\]](#)[\[8\]](#)

Conclusion

The early phase clinical trials of **sitravatinib** established a manageable safety profile and determined a recommended dose of 120 mg daily for further studies. As a monotherapy, **sitravatinib** showed modest clinical activity, with the most notable responses in patients with RET-rearranged NSCLC.[\[1\]](#)[\[10\]](#) Combination studies with checkpoint inhibitors like nivolumab showed promising response rates and survival outcomes in early phase trials for renal cell

carcinoma and non-small cell lung cancer, supporting the hypothesis that **sitravatinib**'s immunomodulatory effects on the tumor microenvironment can enhance anti-PD-1 therapy.[5][13] However, these promising early signals did not translate into a significant overall survival benefit in the subsequent Phase 3 SAPPHIRE trial for NSCLC.[14][15] Further research may identify specific patient populations or combination strategies where **sitravatinib**'s unique multi-targeted profile can be of clinical benefit.

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